Cas no 2138057-72-2 ((4-fluorophenyl)methyl2-(methylamino)ethyl(2,2,2-trifluoroethyl)amine)

(4-Fluorophenyl)methyl2-(methylamino)ethyl(2,2,2-trifluoroethyl)amine is a fluorinated amine derivative with potential applications in pharmaceutical and agrochemical research. Its structure incorporates both aromatic and aliphatic fluorine substituents, enhancing its metabolic stability and lipophilicity, which may improve bioavailability. The presence of a trifluoroethyl group contributes to electron-withdrawing effects, potentially influencing reactivity in synthetic pathways. This compound serves as a versatile intermediate for the development of bioactive molecules, particularly in the design of enzyme inhibitors or receptor modulators. Its well-defined molecular architecture allows for precise structural modifications, making it valuable for structure-activity relationship (SAR) studies. Proper handling under controlled conditions is recommended due to its reactive functional groups.
(4-fluorophenyl)methyl2-(methylamino)ethyl(2,2,2-trifluoroethyl)amine structure
2138057-72-2 structure
Product Name:(4-fluorophenyl)methyl2-(methylamino)ethyl(2,2,2-trifluoroethyl)amine
CAS No:2138057-72-2
MF:C12H16F4N2
MW:264.262456893921
CID:5921658
PubChem ID:165500304
Update Time:2025-05-30

(4-fluorophenyl)methyl2-(methylamino)ethyl(2,2,2-trifluoroethyl)amine Chemical and Physical Properties

Names and Identifiers

    • (4-fluorophenyl)methyl2-(methylamino)ethyl(2,2,2-trifluoroethyl)amine
    • [(4-fluorophenyl)methyl][2-(methylamino)ethyl](2,2,2-trifluoroethyl)amine
    • 2138057-72-2
    • EN300-1179141
    • Inchi: 1S/C12H16F4N2/c1-17-6-7-18(9-12(14,15)16)8-10-2-4-11(13)5-3-10/h2-5,17H,6-9H2,1H3
    • InChI Key: OPVRERPTVBMOIO-UHFFFAOYSA-N
    • SMILES: FC(CN(CC1C=CC(=CC=1)F)CCNC)(F)F

Computed Properties

  • Exact Mass: 264.12496117g/mol
  • Monoisotopic Mass: 264.12496117g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 6
  • Complexity: 225
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 15.3Ų

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(4-fluorophenyl)methyl2-(methylamino)ethyl(2,2,2-trifluoroethyl)amine Related Literature

Additional information on (4-fluorophenyl)methyl2-(methylamino)ethyl(2,2,2-trifluoroethyl)amine

Introduction to (4-fluorophenyl)methyl2-(methylamino)ethyl(2,2,2-trifluoroethyl)amine and Its Applications in Modern Chemical Biology

The compound with the CAS number 2138057-72-2 is a highly intriguing molecule that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, formally known as (4-fluorophenyl)methyl2-(methylamino)ethyl(2,2,2-trifluoroethyl)amine, represents a unique blend of structural complexity and potential biological activity. Its molecular architecture incorporates several key functional groups that make it a promising candidate for further exploration in drug discovery and molecular medicine.

At the core of this compound's structure lies a 4-fluorophenyl moiety, which is a well-documented pharmacophore in medicinal chemistry. The presence of a fluorine atom at this position not only enhances the compound's lipophilicity but also introduces a degree of metabolic stability, which is crucial for drug candidates. This feature has been extensively studied in the context of developing antiviral and anticancer agents, where fluorinated aromatic rings often play a pivotal role in improving pharmacokinetic properties.

The amine functionalities present in the molecule, specifically the secondary amine linked to a methylamino group and the tertiary amine connected to a (2,2,2-trifluoroethyl) group, contribute significantly to its overall reactivity and binding affinity. These amine groups are versatile and can engage in multiple types of interactions with biological targets, including hydrogen bonding, ionic interactions, and hydrophobic effects. This versatility makes the compound an attractive scaffold for designing molecules that can interact with proteins and enzymes in a highly specific manner.

In recent years, there has been growing interest in the development of novel therapeutics that target protein-protein interactions (PPIs). The compound (4-fluorophenyl)methyl2-(methylamino)ethyl(2,2,2-trifluoroethyl)amine has shown promise in this area due to its ability to modulate PPIs through its unique structural features. For instance, studies have demonstrated that derivatives of this compound can interfere with the interaction between certain transcription factors and their cognate DNA sequences, potentially leading to therapeutic effects in diseases such as cancer and inflammation.

The incorporation of a (2,2,2-trifluoroethyl) group into the molecule not only enhances its solubility in organic solvents but also contributes to its stability under various conditions. This group is particularly useful in designing molecules that require prolonged shelf life or stability during storage and transportation. Additionally, the presence of fluorine atoms can influence the electronic properties of the molecule, making it more suitable for certain types of biological assays and drug-receptor interactions.

Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and modes of interaction between small molecules like (4-fluorophenyl)methyl2-(methylamino)ethyl(2,2,2-trifluoroethyl)amine and biological targets with remarkable accuracy. These computational studies have identified several key residues on the target proteins that are likely to interact with this compound, providing valuable insights for further optimization. By leveraging these computational tools, researchers can design more effective derivatives with improved pharmacological properties.

The synthesis of this compound represents a significant achievement in synthetic organic chemistry. The multi-step synthesis involves careful manipulation of various functional groups while maintaining high yields and purity. The use of advanced synthetic techniques such as transition metal catalysis and asymmetric synthesis has been crucial in achieving the desired molecular architecture. These synthetic strategies not only highlight the ingenuity of modern chemical research but also provide valuable methodologies that can be applied to other complex molecules.

In conclusion, the compound with CAS number 2138057-72-2, known as (4-fluorophenyl)methyl2-(methylamino)ethyl(2,2,2-trifluoroethyl)amine, is a versatile and promising molecule with significant potential in chemical biology and pharmaceutical research. Its unique structural features make it an attractive candidate for further exploration in drug discovery efforts aimed at modulating protein-protein interactions and developing novel therapeutics. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in advancing our understanding of biological processes and developing innovative treatments for various diseases.

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